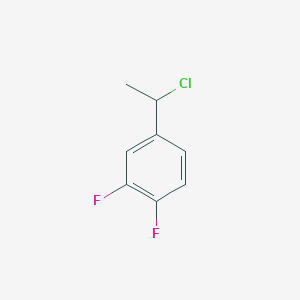

4-(1-Chloroethyl)-1,2-difluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-chloroethyl)-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROOYCGCPLLVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221031-54-5 | |

| Record name | 4-(1-chloroethyl)-1,2-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 4 1 Chloroethyl 1,2 Difluorobenzene and Analogues

Carbon-Halogen Bond Activation and Functionalization

The functionalization of fluoroaromatic compounds often hinges on the selective cleavage of either a C-F or another carbon-halogen bond. The C-F bond is the strongest single bond carbon can form, making its activation a significant chemical challenge. digitellinc.com Conversely, the C-Cl bond at a benzylic position is considerably more labile and susceptible to reactions like nucleophilic substitution. The presence of multiple fluorine atoms on the aromatic ring acts as strong electron-withdrawing groups, influencing the reactivity of the entire molecule, including the benzylic C-Cl bond.

C-F Bond Cleavage Strategies in Fluoroaromatic Compounds

Activating the inert C-F bond in fluoroaromatic compounds like 1,2-difluorobenzene (B135520) analogues requires specific and often energetic conditions. Various strategies have been developed to achieve this, enabling the conversion of readily available fluoroaromatics into more complex, value-added products. mdpi.com These methods can be broadly categorized into catalytic hydrodefluorination, electrosynthetic and photoelectrochemical activation, and transition-metal-catalyzed transformations.

Hydrodefluorination (HDF) is a reaction that replaces a fluorine atom with a hydrogen atom. This process is a valuable method for the regioselective transformation of C-F bonds on polyfluoroarenes. researchgate.net Catalytic systems, often employing transition metals, facilitate the cleavage of the strong C-F bond in the presence of a hydrogen source, such as alkylsilanes. For instance, ruthenium N-heterocyclic carbene (NHC) complexes have been shown to catalyze the HDF of compounds like hexafluorobenzene and pentafluoropyridine.

Research into these catalytic systems has elucidated some mechanistic details. For example, studies on niobium(III) imido complexes in the presence of fluoroarenes have shown that C-F activation can lead to the formation of niobium(V) aryl fluoride (B91410) complexes. researchgate.net The reaction rate can be highly dependent on the solvent and substrate concentration. researchgate.net

| Catalyst System | Substrate Example | Hydrogen Source | Key Findings |

|---|---|---|---|

| Ruthenium N-Heterocyclic Carbene (NHC) Complexes | Hexafluorobenzene, Pentafluoropyridine | Alkylsilanes | Effective for catalytic HDF of various aromatic fluorocarbons. researchgate.net |

| Niobium(III) Imido Complexes | Fluorobenzene | - (Stoichiometric) | Demonstrates stoichiometric C-F activation, forming Nb(V) aryl fluorides. researchgate.net |

| N-Bridged Diiron Phthalocyanine | Per- and polyfluorinated aromatics | Hydrogen Peroxide (Oxidative Defluorination) | Catalyzes defluorination under mild, oxidative conditions with high turnover numbers. acs.org |

Electrosynthesis and photochemistry offer powerful and sustainable alternatives for C-F bond activation under mild conditions. researchgate.net These methods typically involve a single-electron transfer (SET) to the fluoroaromatic substrate, generating a radical anion. This intermediate can then expel a fluoride ion to form an aryl radical, which can be further functionalized. nih.gov

Photoredox catalysis, in particular, has emerged as a valuable tool for defluorinative reactions due to its mild and environmentally benign characteristics. researchgate.net Organic photoredox catalyst systems can efficiently reduce C-F bonds to generate carbon-centered radicals, which can then be used in HDF or cross-coupling reactions. digitellinc.comrepec.orgnih.gov This approach has been successfully applied to the defluorination of complex trifluoromethylarenes and even persistent polyfluoroalkyl substances (PFAS). nih.govnih.gov Electrochemical methods, sometimes mediated by silylium ions generated in situ, can also achieve trihydrodefluorination of trifluoromethyl arenes. researchgate.netrsc.org

| Methodology | Catalyst/Mediator | Substrate Type | Reaction Type |

|---|---|---|---|

| Organic Photoredox Catalysis | Organic Dyes (e.g., 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile) | Trifluoromethylarenes, PFAS | Hydrodefluorination, Cross-coupling. nih.govrepec.org |

| Electrochemical Reduction | SmCl₃-catalyzed | Benzylic C(sp³)–F bonds (e.g., α,α,α-trifluorotoluene) | Hydrodehalogenation. rsc.org |

| Electrochemical C-F Activation | In situ generated Silylium Cations | Trifluoromethyl arenes | Trihydrodefluorination (e-THDF). rsc.org |

Transition-metal complexes are widely used to catalyze the activation and functionalization of C-F bonds. bohrium.com Metals such as nickel, palladium, rhodium, and iron can mediate these transformations, which typically proceed through an oxidative addition of the C-F bond to the low-valent metal center. nih.govnih.gov This step is often followed by reductive elimination to form a new C-C, C-H, or carbon-heteroatom bond. mdpi.com

The reactivity in these catalytic systems can be influenced by the substitution pattern of the fluoroaromatic compound. For instance, in palladium-catalyzed reactions of difluorobenzenes with Grignard reagents, ortho-difluorobenzene provides a significantly higher yield of the monosubstituted product compared to its meta and para isomers. mdpi.com This enhanced reactivity is attributed to a potential chelating effect of the adjacent fluorine atom, which may facilitate the oxidative addition step. mdpi.com However, transition-metal-catalyzed C-F activation can suffer from drawbacks such as low catalytic efficiency and the need for harsh reaction conditions. mdpi.com

Reactivity of the C-Cl Bond in Chloroethyl-Substituted Fluoroarenes

The 1-chloroethyl group attached to the difluorobenzene ring is a secondary benzylic halide. Such halides are known to be reactive towards nucleophilic substitution. The reactivity of this C-Cl bond is significantly influenced by the electronic properties of the difluorinated aromatic ring.

Benzylic halides can undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 mechanism. quora.com The preferred pathway depends on several factors, including the structure of the halide, the nature of the nucleophile, the solvent, and the electronic effects of substituents on the aromatic ring. reddit.com

For an Sₙ1 reaction, the rate-determining step is the formation of a benzylic carbocation. Electron-donating groups on the aromatic ring can stabilize this carbocation through resonance, thus accelerating Sₙ1 reactions. spcmc.ac.instackexchange.com Conversely, the two fluorine atoms in 4-(1-Chloroethyl)-1,2-difluorobenzene are strongly electron-withdrawing. These groups would destabilize a potential benzylic carbocation, making the Sₙ1 pathway less favorable. reddit.comspcmc.ac.in

Therefore, nucleophilic substitution at the chloroethyl center of this compound and its analogues with electron-withdrawing groups is more likely to proceed via an Sₙ2 mechanism. reddit.comspcmc.ac.in In an Sₙ2 reaction, a strong nucleophile performs a backside attack on the electrophilic carbon, displacing the chloride ion in a single, concerted step. The electron-withdrawing nature of the fluoroaromatic ring enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. While the bulky phenyl group can introduce some steric hindrance, an electronic effect that stabilizes the transition state often compensates for this, allowing Sₙ2 reactions to proceed efficiently at benzylic positions. spcmc.ac.in

| Factor | Favors Sₙ1 Mechanism | Favors Sₙ2 Mechanism |

|---|---|---|

| Aromatic Substituents | Electron-donating groups (e.g., -OCH₃, -CH₃) that stabilize the carbocation intermediate. reddit.comspcmc.ac.in | Electron-withdrawing groups (e.g., -F, -NO₂) that destabilize the carbocation but stabilize the transition state. spcmc.ac.in |

| Substrate Structure | Tertiary (3°) or secondary (2°) benzylic halides. | Primary (1°) or secondary (2°) benzylic halides. |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). quora.comstackexchange.com | Strong nucleophiles (e.g., OH⁻, CN⁻, RS⁻). stackexchange.com |

| Solvent | Polar protic solvents (e.g., water, methanol). quora.com | Polar aprotic solvents (e.g., acetone, DMSO). |

Dehydrohalogenation Reactions in Halogenated Alkanes and Aromatics

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen halide from a substrate. In the context of compounds like this compound, this reaction typically leads to the formation of a vinyl group, transforming the chloroethyl moiety into a vinylarene. This transformation is of significant industrial importance for the production of styrenic monomers, which are precursors to various polymers.

The dehydrohalogenation of chloroethyl-substituted aromatics is generally achieved by treatment with a base. The reaction mechanism can proceed through either a concerted E2 pathway or a stepwise E1cb mechanism, depending on the substrate, base, and reaction conditions. For primary halides like the chloroethyl group, the E2 mechanism is often favored.

An analogous industrial process is the production of nuclear-chlorinated styrene from chloro-ethyl-chlorobenzene. In this process, the dehydrohalogenation is carried out catalytically at elevated temperatures. While specific catalysts for this compound are not extensively documented in the literature, related processes utilize various catalytic systems. A patent for the production of vinyl-aromatic compounds describes the use of catalysts for the dehydrohalogenation of halogenated compounds with the general formula R-C₂H₄-X, where R is an aromatic radical and X is a halogen google.com.

| Reactant | Product | Catalyst/Conditions | Yield (%) | Reference |

| Chloro-ethyl-chlorobenzene | Nuclear-monochlorinated styrene | Mercurous chloride, 200-350°C, subatmospheric pressure | 91.5 | US2295077A google.com |

| α-chlorinated carbamates | vinyl carbamates | Not specified | Good | EP0104984B1 google.com |

This table presents data from analogous dehydrohalogenation reactions due to the limited availability of specific data for this compound.

Carbon-Hydrogen Bond Activation in Fluoroaromatic Systems

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Fluoroaromatic compounds, such as 1,2-difluorobenzene, are particularly interesting substrates for C-H activation due to the unique electronic properties conferred by the fluorine substituents.

Transition metal catalysis has been instrumental in advancing the field of C-H activation. Palladium, rhodium, and ruthenium complexes are commonly employed to catalyze the selective functionalization of C-H bonds in fluoroaromatic systems. The fluorine atoms in difluorobenzenes can influence the regioselectivity of C-H activation through both electronic and steric effects.

Recent research has focused on the development of catalytic systems that can selectively activate C-H bonds in the presence of C-F bonds, which are typically stronger and less reactive. For instance, palladium-catalyzed C-H arylation has been studied to understand how ortho-fluorine substituents affect the thermodynamics, kinetics, and regioselectivity of the reaction acs.org. The use of directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, is a common strategy to achieve high regioselectivity.

| Fluoroaromatic Substrate | Reaction Type | Catalyst | Key Findings |

| gem-Difluoroalkenes | C-F Bond Functionalization | Pd(PPh₃)₄ | Stereodivergent synthesis of monofluoroalkenes acs.org. |

| Fluorobenzene | C-F Alumination | [Pd(PCy₃)₂] / Al(I) complex | Efficient and selective C-F bond activation at ambient temperature rsc.org. |

| Fluoroarenes | C-H Zincation | [Pd(PCy₃)₂] / Zn-hydride | Catalytic C-H bond zincation via heterobimetallic Zn-Pd intermediates rsc.org. |

This table highlights recent advances in the catalytic functionalization of C-H and C-F bonds in fluoroaromatic compounds, providing context for the potential reactivity of this compound.

Photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in C-H activation. In the context of difluorobenzenes, photo-promoted reactions offer an alternative to traditional thermal methods, often proceeding under milder conditions and with different selectivity.

The functionalization of C-H bonds in (hetero)arenes can be achieved through the generation of carbon-centered radicals via photoredox catalysis nih.govacs.org. These radicals can be generated from various precursors, including alkyl halides, through a SET process. For a molecule like this compound, the chloroethyl group could potentially serve as a radical precursor under photoredox conditions, leading to intramolecular C-H functionalization of the difluorinated ring.

Recent studies have demonstrated the utility of photoredox catalysis in a variety of C-H functionalization reactions, including trifluoromethylation and the synthesis of complex heterocyclic systems nih.govacs.org. While specific examples involving 1,2-difluorobenzene derivatives in photo-promoted C-H activation are still emerging, the general principles of photoredox catalysis suggest that this is a promising area for future research.

Redox Chemistry and Carboradical Generation in Halogenated Aromatic Systems

The redox chemistry of halogenated aromatic compounds is crucial for understanding their environmental fate and for developing synthetic methodologies. These compounds can undergo both reduction and oxidation, often leading to the formation of radical intermediates.

The generation of carboradicals from halogenated aromatic precursors is a key step in many synthetic transformations. Single-electron transfer to an aryl halide can lead to the formation of a radical anion, which can then fragment to produce an aryl radical and a halide anion. This process can be initiated by chemical reductants, electrochemical methods, or through photoredox catalysis.

In the case of this compound, the presence of both an alkyl chloride and aryl fluorides provides multiple sites for potential redox activity. The relative ease of reduction of C-Cl versus C-F bonds would likely dictate the initial site of electron transfer. Generally, C-Cl bonds are more readily reduced than C-F bonds. Therefore, under reductive conditions, it is plausible that the chloroethyl group would be the primary site of reaction, potentially leading to the formation of an ethyl-difluorobenzene radical.

The generated carboradicals can then participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to unsaturated bonds, or cyclization. The specific reaction pathway would be influenced by the reaction conditions and the presence of other reagents.

Theoretical and Computational Studies on 4 1 Chloroethyl 1,2 Difluorobenzene Analogues

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular energies and the exploration of potential energy surfaces that govern chemical reactions. These calculations can elucidate reaction mechanisms, predict the feasibility of transformations, and quantify the stability of reactants, intermediates, and products.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of molecules. It is particularly useful for analyzing the reactivity of carbon-halogen (C-X) bonds, such as the C-F bonds on the aromatic ring and the C-Cl bond in the ethyl side chain of 4-(1-Chloroethyl)-1,2-difluorobenzene analogues.

DFT-based reactivity descriptors, derived from the conceptual framework of DFT, provide a quantitative measure of a molecule's reactivity. longdom.orgchemrxiv.org These descriptors include HOMO-LUMO energies, chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). longdom.orgchemrxiv.orgresearchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. longdom.org |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. longdom.org |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the stabilization in energy when the system acquires additional electronic charge. longdom.orgresearchgate.net |

The thermodynamic properties of halogenated benzenes are crucial for understanding their stability, environmental fate, and behavior in chemical processes. Quantum chemical calculations can accurately predict key thermodynamic data, such as enthalpy of formation, entropy, and heat capacity. nih.govarxiv.org

Extensive computational datasets have been generated for a wide range of halobenzenes using various levels of theory, including Hartree-Fock (HF), B3LYP, MP2, and CCSD. nih.gov These studies provide a systematic understanding of how the number, type, and position of halogen substituents affect the geometric and energetic features of the benzene (B151609) ring. For difluorobenzenes, computational methods can distinguish the subtle thermodynamic differences between the ortho (1,2-), meta (1,3-), and para (1,4-) isomers. For example, calculations have determined the energy required to remove a proton from each difluorobenzene isomer, showing that the meta-substituted isomer requires the most energy, indicating its relative stability in this context. scispace.com

These theoretical values are often validated against experimental data from sources like the NIST Chemistry WebBook, which provides critically evaluated thermodynamic data for compounds such as 1,2-difluorobenzene (B135520). nist.govnist.gov The agreement between calculated and experimental data lends confidence to the predictive power of these computational models.

| Compound | Property | Calculated Value (au) | Phase |

|---|---|---|---|

| 1,2-Difluorobenzene | Proton Removal Energy | 0.6333 | Gas |

| 1,3-Difluorobenzene | Proton Removal Energy | 0.6373 | Gas |

| 1,4-Difluorobenzene | Proton Removal Energy | 0.6343 | Gas |

| 1,2-Difluorobenzene | Proton Removal Energy | 0.5429 | Water |

| 1,3-Difluorobenzene | Proton Removal Energy | 0.5471 | Water |

| 1,4-Difluorobenzene | Proton Removal Energy | 0.5438 | Water |

Data sourced from quantum chemical calculations reported in scientific literature. scispace.com An atomic unit (au) of energy is also known as a Hartree.

Modeling of Electronic Structure and Reactivity

Modeling provides a visual and quantitative picture of how electrons are distributed within a molecule and how this distribution influences its chemical reactivity. This is especially important for aromatic systems where electron delocalization plays a key role.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for fluoroaromatic compounds. The generally accepted mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. mdpi.comwikipedia.org This adduct forms when a nucleophile attacks the electron-deficient aromatic ring. wikipedia.orgnih.gov

Computational models are instrumental in studying these intermediates. A simple and successful approach, known as the Meisenheimer model, predicts the primary site of nucleophilic substitution by calculating the energies of all possible Meisenheimer complexes that could be formed. mdpi.com The preferred reaction site corresponds to the most stable (lowest energy) complex. mdpi.com This model has been remarkably effective in predicting the outcomes of SNAr reactions on a wide range of polyfluoroaromatic systems. mdpi.comresearchgate.net

However, recent computational and experimental work suggests that not all SNAr reactions proceed through a stable Meisenheimer intermediate. nih.gov Some reactions may follow a concerted pathway where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. Computational analysis, such as through a Marcus-type argument, can help rationalize whether a stepwise mechanism (via a Meisenheimer complex) or a concerted mechanism is more favorable by considering the relative stability of the potential energy surfaces. nih.gov

The synthesis of compounds like this compound may involve electrophilic alkylation reactions, such as the Friedel-Crafts reaction. These processes typically proceed through carbocation intermediates. quora.com The stability of the carbocation is paramount to the reaction's success and regioselectivity.

The relevant intermediate for the synthesis or subsequent reactions of this compound would be the 1-(1,2-difluorophenyl)ethyl carbocation. This is a benzylic carbocation, which is generally stabilized by resonance, allowing the positive charge to be delocalized into the aromatic ring. libretexts.org However, the stability of this specific carbocation is a balance of competing electronic effects. The two fluorine atoms on the ring are strongly electron-withdrawing by induction, which destabilizes the positive charge. libretexts.orgnih.gov This inductive effect competes with the resonance stabilization provided by the benzene ring.

Computational studies using DFT are essential for quantifying the stability of such substituted benzylic carbocations. rsc.orgkiku.dk These calculations can determine the relative energies of different carbocation isomers and predict the likelihood of rearrangements. rsc.org In Friedel-Crafts alkylations, less stable carbocations (e.g., primary or secondary) often rearrange to more stable ones (e.g., secondary or tertiary) via hydride or alkyl shifts, which can lead to a mixture of products. khanacademy.orgquora.comyoutube.com Understanding the stability of the potential carbocation intermediate is therefore crucial for predicting the outcome of the alkylation process.

| Carbocation Type | Relative Stability | Primary Stabilizing Factor(s) |

|---|---|---|

| Benzylic | High | Resonance |

| Allylic | High | Resonance |

| Tertiary (3°) | High | Inductive Effect & Hyperconjugation |

| Secondary (2°) | Medium | Inductive Effect & Hyperconjugation |

| Primary (1°) | Low | Inductive Effect & Hyperconjugation |

| Methyl | Very Low | N/A |

This table reflects general stability trends. libretexts.org Specific substituent effects, such as those from fluorine atoms, can alter this order.

Prediction and Rationalization of Regioselectivity in Fluoroaromatic Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another. For a substituted benzene ring like 1,2-difluorobenzene, there are four possible positions for further substitution. Computational chemistry offers robust methods for predicting the regiochemical outcome of reactions on such molecules.

For electrophilic aromatic substitution (EAS), the regioselectivity is determined by the ability of the aromatic ring to stabilize the positive charge in the transition state (the Wheland intermediate or sigma complex). wikipedia.org A powerful and practical computational method, known as RegioSQM, predicts the most likely site of electrophilic attack by calculating the proton affinity of each aromatic C-H position. chemrxiv.orgrsc.org The carbon atom that forms the most stable protonated species (i.e., has the lowest free energy upon protonation) is identified as the most nucleophilic center and thus the most probable site of reaction. chemrxiv.orgcore.ac.ukresearchgate.net This approach has been shown to correctly rationalize the outcome of over 90% of a large set of literature-reported EAS reactions. chemrxiv.orgnih.gov

For nucleophilic aromatic substitution (NAS), as discussed previously, the regioselectivity is governed by the stability of the intermediate Meisenheimer complex. mdpi.com The fluorine atoms in 1,2-difluorobenzene are strong electron-withdrawing groups that "activate" the ring toward nucleophilic attack. Computational models can calculate the relative energies of the Meisenheimer complexes formed by nucleophilic attack at each of the four possible positions on the 1,2-difluorobenzene ring. The position that leads to the most stable anionic intermediate is the predicted site of substitution.

By applying these distinct computational models, researchers can rationalize and predict the regioselectivity of both electrophilic and nucleophilic transformations on fluoroaromatic systems with high confidence.

Advanced Research Directions and Future Perspectives in 4 1 Chloroethyl 1,2 Difluorobenzene Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The precise and selective functionalization of 4-(1-Chloroethyl)-1,2-difluorobenzene hinges on the development of advanced catalytic methodologies. Future research will likely focus on two primary areas: transformations of the chloroethyl side chain and direct functionalization of the difluorinated aromatic ring.

Side Chain Transformations: The secondary chloroethyl group is a key site for modification. Transition-metal-catalyzed cross-coupling reactions, which have traditionally been challenging for secondary alkyl halides, are a promising frontier. nih.govnih.gov Modern nickel- and palladium-based catalyst systems, often employing specialized phosphine (B1218219) ligands, have shown increasing efficacy in coupling secondary alkyl chlorides with a variety of partners, including organoboron and organozinc reagents. researchgate.netnumberanalytics.com The application of these methods would allow the chloroethyl group to be converted into more complex alkyl or aryl substituents, expanding the molecular diversity accessible from this starting material.

A crucial aspect of these transformations is controlling the stereochemistry at the chiral center. Enantioconvergent reactions, where a racemic starting material is converted into a single enantiomer of the product, are a significant goal. numberanalytics.com This can be achieved using chiral catalysts that selectively react with one enantiomer of the racemic chloroethyl compound or that control the stereochemical outcome of an intermediate. Pd/Cu co-catalyzed systems, for example, have been successfully used for the stereodivergent synthesis of benzylic alcohol derivatives, providing a potential blueprint for reactions involving the analogous chloroethyl moiety. mdpi.com

Aromatic Ring Functionalization: Direct C–H functionalization of the 1,2-difluorobenzene (B135520) ring offers a powerful, atom-economical strategy for modification, avoiding the need for pre-functionalized substrates. nih.gov Palladium- and rhodium-catalyzed C–H arylation, alkenylation, and alkylation are at the forefront of this field. adichemistry.combritannica.comnih.gov For 1,2-difluorobenzene derivatives, the electronic nature of the fluorine substituents can direct the regioselectivity of these reactions. Developing catalysts that can selectively target the C-H bonds ortho or meta to the fluorine atoms would provide precise control over the substitution pattern on the aromatic ring. Rhodium(III) catalysis, in particular, has shown unique reactivity and selectivity in asymmetric C-H functionalization reactions. nih.gov

The table below summarizes potential catalytic strategies for the selective transformation of this compound.

| Transformation Target | Catalytic Strategy | Potential Reaction | Catalyst System Example | Desired Outcome |

| Chloroethyl Side Chain | Cross-Coupling | Suzuki-Miyaura Coupling | Nickel(II) complex with a chiral phosphine ligand | Formation of a C-C bond with a new aryl or alkyl group. |

| Chloroethyl Side Chain | Enantioconvergent Coupling | Negishi Coupling | Palladium(0) with a bulky, electron-rich phosphine | Synthesis of a single enantiomer product from a racemic starting material. |

| Aromatic Ring | C–H Functionalization | Direct Arylation | Palladium(II) acetate (B1210297) with an oxidizing agent | Introduction of an aryl group at a specific position on the difluorobenzene ring. |

| Aromatic Ring | C–H Functionalization | Asymmetric Annulation | Rhodium(III) complex with a chiral cyclopentadienyl (B1206354) (Cp) ligand | Construction of a new fused ring system with high enantioselectivity. |

Exploration of Continuous Flow Methodologies for Complex Fluorinated Aromatics

The synthesis and manipulation of complex fluorinated aromatics like this compound can present significant safety and scalability challenges in traditional batch reactors. Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through microreactors or tube reactors, offers compelling solutions to these issues. mdpi.comiupac.org

Enhanced Safety and Control: Halogenation and fluorination reactions are often highly exothermic and can involve toxic or corrosive reagents. adichemistry.comnih.gov Flow reactors offer a vastly superior surface-area-to-volume ratio compared to batch vessels, enabling near-instantaneous heat dissipation. ny.govmdpi.com This precise temperature control prevents the formation of hot spots, minimizes the risk of thermal runaway, and often leads to higher selectivity and fewer byproducts. acs.orgnih.gov Furthermore, the small internal volume of a flow reactor means that only a minimal amount of hazardous material is present at any given time, significantly improving process safety. arxiv.org

Improved Efficiency and Scalability: The efficient mixing in microreactors can accelerate reaction rates, particularly for biphasic or gas-liquid reactions, which are common in organofluorine chemistry. researchgate.netitrcweb.org This often leads to dramatically shorter reaction times and higher yields. scholaris.ca Scaling up a process developed in a flow reactor is typically more straightforward than with batch processes; instead of redesigning a larger vessel, production can be increased by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). britannica.comnamiki-s.co.jp This facilitates a smoother transition from laboratory-scale discovery to industrial-scale production of fine chemicals and pharmaceutical intermediates. iupac.orgscience.gov

Integration and Automation: Modern flow chemistry platforms allow for the integration of in-line analysis (e.g., spectroscopy) and automated purification systems. nih.govnih.govresearchgate.netnumberanalytics.com This enables real-time reaction monitoring and optimization, accelerating process development. acs.org For multi-step syntheses involving complex fluorinated aromatics, telescoping reactions—where the output of one reactor flows directly into the next without intermediate isolation—can dramatically improve efficiency and reduce waste. scholaris.ca Photochemical reactions, which benefit from uniform light penetration, are also particularly well-suited to continuous flow setups using transparent tubing, opening avenues for light-induced transformations of aromatic compounds. numberanalytics.comcolab.wsny.gov

| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage for Fluorinated Aromatics |

| Heat Transfer | Poor; dependent on vessel size | Excellent; high surface-area-to-volume ratio | Superior control of exothermic fluorination/halogenation reactions, improved safety. ny.govnih.gov |

| Safety | Large quantities of hazardous materials | Small internal reactor volume | Minimized risk when handling toxic reagents like elemental halogens or strong acids. arxiv.org |

| Scalability | Complex; requires re-optimization | Straightforward; longer run time or numbering-up | Faster and more reliable transition from lab to production scale. britannica.comnamiki-s.co.jp |

| Mixing | Often inefficient, especially for multiphase reactions | Rapid and efficient diffusion-based mixing | Enhanced rates and selectivity for gas-liquid reactions (e.g., using gaseous reagents). researchgate.net |

| Process Control | Manual sampling and offline analysis | In-line monitoring and automation possible | Rapid optimization and robust, reproducible synthesis. researchgate.netacs.org |

Interdisciplinary Approaches in Halogenated Organic Compound Research

The future study of this compound and related halogenated organic compounds (HOCs) will increasingly benefit from interdisciplinary collaboration, bridging synthetic chemistry with environmental science, toxicology, materials science, and computational chemistry.

Environmental and Toxicological Sciences: HOCs are a significant class of environmental pollutants due to their persistence and potential for bioaccumulation. nih.govnih.govscience.gov Research into the environmental fate and transport of fluorinated aromatic compounds is crucial for understanding their lifecycle and potential impact. ny.govitrcweb.orgscholaris.ca An interdisciplinary approach would involve synthetic chemists designing and providing analytical standards for novel HOCs to environmental scientists, who can then develop methods to detect these compounds in soil and water. Furthermore, toxicological studies are necessary to assess the potential health effects of these molecules and their degradation products. iupac.orgresearchgate.net Understanding the microbial degradation pathways of halogenated aromatics can inform the development of bioremediation strategies for contaminated sites. nih.govresearchgate.netmdpi.com

Materials Science: The introduction of fluorine into organic molecules can impart unique properties such as thermal stability, chemical resistance, and low surface energy. numberanalytics.comnumberanalytics.com These characteristics are highly valuable in materials science for the creation of advanced polymers and functional coatings. colab.wsrsc.orgresearchgate.net Research on this compound could explore its use as a monomer or building block for novel fluorinated polymers. Collaboration between organic chemists and polymer scientists could lead to materials with tailored hydrophobic, oleophobic, or electronic properties for applications ranging from high-performance coatings to organic electronics. numberanalytics.com

Medicinal Chemistry and Computational Modeling: Halogen atoms, including fluorine and chlorine, play a critical role in modern drug design. They can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govbritannica.com The difluorobenzene motif and the chiral chloroethyl group in the target molecule are relevant pharmacophores. Interdisciplinary research with medicinal chemists and chemical biologists could explore its potential as a scaffold for new therapeutic agents. adichemistry.comacs.org This process is increasingly guided by computational chemistry. Advanced modeling can predict how halogenated compounds interact with protein binding sites through phenomena like halogen bonding—a noncovalent interaction where the halogen acts as an electrophilic species. acs.orgnih.govnamiki-s.co.jpacs.org Such computational studies can rationalize structure-activity relationships and guide the design of more potent and selective drug candidates, accelerating the discovery process.

| Interdisciplinary Field | Research Focus | Potential Application for this compound |

| Environmental Science | Fate, Transport, and Biodegradation | Study its persistence in ecosystems and identify potential microbial degradation pathways. nih.govny.gov |

| Toxicology | Health Impact Assessment | Evaluate the cytotoxicity and potential endocrine-disrupting effects of the compound and its metabolites. iupac.orgscience.gov |

| Materials Science | Fluoropolymer Synthesis | Use as a monomer or additive to create new polymers with enhanced thermal or chemical resistance. colab.wsrsc.org |

| Medicinal Chemistry | Drug Discovery | Investigate the molecule as a scaffold for developing new enzyme inhibitors or receptor ligands. nih.govnamiki-s.co.jp |

| Computational Chemistry | Molecular Modeling | Predict protein-ligand interactions, focusing on the role of halogen bonding to guide drug design. acs.orgnih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-(1-Chloroethyl)-1,2-difluorobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation or alkylation of a difluorobenzene precursor. For example:

- Halogenation: Reacting 1,2-difluorobenzene with 1-chloroethylmagnesium bromide under Grignard conditions (0–5°C, THF solvent) yields the target compound. Stoichiometric control of the Grignard reagent is critical to minimize di-substitution byproducts .

- Alkylation: Friedel-Crafts alkylation using chloroethyl chloride and AlCl₃ catalyst at -20°C in dichloromethane achieves moderate yields (40–60%). Excess AlCl³ must be quenched carefully to avoid decomposition of the chloroethyl group .

Key Variables: Temperature, solvent polarity, and catalyst loading significantly impact regioselectivity. Low temperatures (-20°C to 0°C) favor mono-substitution, while higher temperatures promote side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- GC-MS: Quantify purity (>95%) and detect volatile impurities (e.g., residual solvents or unreacted precursors) .

- ¹H/¹⁹F NMR: Confirm substitution patterns. For example, the chloroethyl group’s protons appear as a triplet (δ 1.5–1.7 ppm, J = 7 Hz), while aromatic fluorine atoms split signals in the ¹⁹F spectrum (δ -110 to -120 ppm) .

- Elemental Analysis: Validate C, H, F, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (vapor pressure ≈ 0.5 mmHg at 25°C) .

- PPE: Nitrile gloves (≥8 mil thickness), safety goggles, and flame-resistant lab coats. Avoid latex due to permeability to chloroethyl groups .

- Spill Management: Neutralize spills with activated carbon or vermiculite, then dispose as hazardous halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize the molecule’s geometry using B3LYP/6-311+G(d,p) to identify electrophilic sites. The chloroethyl group’s C-Cl bond has a calculated bond dissociation energy of ≈75 kcal/mol, making it susceptible to SN2 attacks .

- Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to predict activation barriers. Dielectric constant (ε > 30) stabilizes transition states, accelerating substitution .

Experimental Validation: Compare predicted reaction pathways with kinetic studies using excess NaI in acetone (monitor via HPLC) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzene derivatives?

Methodological Answer:

- Meta-Analysis: Compile data from PubChem and EPA DSSTox to identify outliers. For example, discrepancies in IC₅₀ values (e.g., 10–50 µM) may arise from assay conditions (e.g., cell line variability or solvent DMSO concentration) .

- Dose-Response Curves: Re-evaluate activity using standardized protocols (e.g., MTT assays in HEK293 cells with ≤0.1% DMSO). Normalize data to internal controls (e.g., fluorouracil as a reference) .

Q. How to design experiments to probe the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via LC-MS. Chloroethyl groups hydrolyze rapidly at pH > 10, forming 1,2-difluorobenzene and ethylene glycol .

- Thermal Stability: Use TGA/DSC to determine decomposition onset temperature (typically >150°C). Store samples at -20°C under argon to prevent photodegradation .

Q. What advanced spectroscopic techniques elucidate electronic effects of fluorine and chlorine substituents?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and halogen bonding. The C-Cl···F interaction (≈3.0 Å) stabilizes the lattice, reducing solubility in nonpolar solvents .

- UV-Vis Spectroscopy: Monitor π→π* transitions (λmax ≈ 260 nm). Fluorine’s electron-withdrawing effect redshifts absorption by 10–15 nm compared to non-fluorinated analogs .

Q. How to optimize catalytic systems for cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄, Ni(dppf)Cl₂, and CuI with ligands (e.g., Xantphos) in Suzuki-Miyaura couplings. Pd catalysts achieve >80% yield with electron-deficient aryl boronic acids .

- Solvent Optimization: Use toluene/water biphasic systems to enhance catalyst turnover. Add TBAB (tetrabutylammonium bromide) to improve phase transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.